2-(3-Cyclopentyl-1-methyl-1h-1,2,4-triazol-5-yl)-N-methylethan-1-amine
Description
2-(3-Cyclopentyl-1-methyl-1H-1,2,4-triazol-5-yl)-N-methylethan-1-amine (CAS: 1343696-95-6) is a secondary amine featuring a 1,2,4-triazole core substituted with a cyclopentyl group at position 3, a methyl group at position 1, and a methylated ethylamine side chain at position 3. This compound is part of a broader class of 1,2,4-triazole derivatives, which are widely studied for their pharmacological and material science applications due to their structural versatility and bioactivity .
Properties
Molecular Formula |
C11H20N4 |
|---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
2-(5-cyclopentyl-2-methyl-1,2,4-triazol-3-yl)-N-methylethanamine |
InChI |
InChI=1S/C11H20N4/c1-12-8-7-10-13-11(14-15(10)2)9-5-3-4-6-9/h9,12H,3-8H2,1-2H3 |
InChI Key |
CMDQIVNIPWYSFQ-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC1=NC(=NN1C)C2CCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Cyclopentyl-1-methyl-1h-1,2,4-triazol-5-yl)-N-methylethan-1-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.
Introduction of the Cyclopentyl Group: The cyclopentyl group is introduced via a substitution reaction, where a suitable cyclopentyl halide reacts with the triazole intermediate.
Methylation: The final step involves the methylation of the amine group using methyl iodide or a similar methylating agent.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
2-(3-Cyclopentyl-1-methyl-1h-1,2,4-triazol-5-yl)-N-methylethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
2-(3-Cyclopentyl-1-methyl-1h-1,2,4-triazol-5-yl)-N-methylethan-1-amine is used in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Cyclopentyl-1-methyl-1h-1,2,4-triazol-5-yl)-N-methylethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and cyclopentyl group play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variation in the Triazole Core
The structural analogs of this compound differ primarily in the substituents on the triazole ring and the amine side chain. Key comparisons include:
Key Observations :
- Cycloalkyl vs.
- Aromatic vs.
- Amine Side Chain : The N-methylethan-1-amine moiety (common in Ev6, Ev7, and the target compound) balances basicity and steric effects, influencing receptor affinity and metabolic stability .
Structural and Tautomeric Behavior
- Prototropic tautomerism (e.g., A- vs. C-forms in triazole derivatives, Ev11) affects reactivity and stability. The target compound’s methyl and cyclopentyl groups likely stabilize a single tautomeric form in solution .
- Crystallographic data for phenyl-substituted triazoles (Ev10) reveal planar triazole cores, whereas cycloalkyl substituents may induce non-planar conformations, impacting crystal packing and stability .
Biological Activity
2-(3-Cyclopentyl-1-methyl-1H-1,2,4-triazol-5-yl)-N-methylethan-1-amine is a compound belonging to the triazole class, known for its diverse biological activities. This article explores its biological activity, particularly focusing on its antifungal properties, potential therapeutic applications, and relevant research findings.
Molecular Characteristics
- Molecular Formula : C12H22N4
- Molecular Weight : Approximately 222.33 g/mol
- CAS Number : 1340210-62-9
Structural Features
The compound features a triazole ring substituted with a cyclopentyl group and an N-methylated ethanamine moiety. This unique structure contributes to its biological activity, particularly in disrupting fungal cell membranes and inhibiting metabolic pathways.
Antifungal Properties
Research indicates that 2-(3-Cyclopentyl-1-methyl-1H-1,2,4-triazol-5-yl)-N-methylethan-1-amine exhibits significant antifungal activity. It has been shown to effectively control various phytopathogenic fungi, making it valuable in agricultural applications. The mechanism of action typically involves:
- Disruption of fungal cell membranes.
- Inhibition of key metabolic pathways within fungal cells.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the unique features of 2-(3-Cyclopentyl-1-methyl-1H-1,2,4-triazol-5-yl)-N-methylethan-1-amine:
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| 5-Cyclopentyl-1-(propan-2-yl)-1H-triazole | Lacks amine functionality | Primarily antifungal |
| 3-(Cyclopentyl)-4-methylthioquinazoline | Exhibits antibacterial properties | Antibacterial |
| 4-Methylthio-N-(cyclopentyl)-benzamide | Known for anti-inflammatory effects | Anti-inflammatory |
Study on Antifungal Efficacy
In a study examining the efficacy of various triazole derivatives against fungal pathogens, 2-(3-Cyclopentyl-1-methyl-1H-1,2,4-triazol-5-yl)-N-methylethan-1-amine demonstrated a notable reduction in fungal growth compared to control groups. The study utilized the following methodology:
- Fungal Strains : Tested against common phytopathogens such as Fusarium and Botrytis species.
- Concentration Range : Various concentrations were applied to determine the minimum inhibitory concentration (MIC).
- Results : The compound exhibited MIC values significantly lower than many commercial fungicides.
Cytotoxicity and Safety Profile
Another aspect of research focused on the cytotoxicity of this compound in human cell lines. The findings revealed:
-
Cell Viability Assays : Conducted using MTT and neutral red uptake assays.
- MTT Assay Results : Indicated that at concentrations effective against fungi, the compound maintained a favorable safety profile with minimal cytotoxicity towards healthy human fibroblast cells.
Mechanistic Studies
Mechanistic studies involving reactive oxygen species (ROS) production indicated that the compound may induce oxidative stress in fungal cells leading to apoptosis. This was assessed using:
- DCFH-DA Assay : Monitored ROS generation.
- Mitochondrial Membrane Potential Assays : Evaluated the impact on mitochondrial integrity.
Conclusion and Future Directions
The compound 2-(3-Cyclopentyl-1-methyl-1H-1,2,4-triazol-5-yl)-N-methylethan-1-amineshows significant promise as an antifungal agent with potential applications in agriculture and pharmaceuticals. Its unique structural characteristics contribute to its effectiveness against fungal pathogens while maintaining a favorable safety profile in human cell lines.
Future research should focus on:
- Further elucidation of its mechanism of action.
- Exploration of its potential as a therapeutic agent in other areas beyond antifungal applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
